(3-ethylphenyl)urea
Overview
Description
(3-ethylphenyl)urea, also known as 1-(3-ethylphenyl)urea, is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 3-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 3-ethylphenylamine with potassium isocyanate in water without organic co-solvent can yield this compound . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 3-ethylphenylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
(3-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: It can undergo substitution reactions where the ethyl group or the phenyl ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
(3-ethylphenyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a model compound for understanding protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which (3-ethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-(3-ethylphenyl)urea
- 1,3-disubstituted ureas
Uniqueness
(3-ethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other urea derivatives, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
(3-ethylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICMJXXRUNJIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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